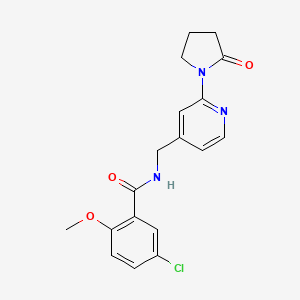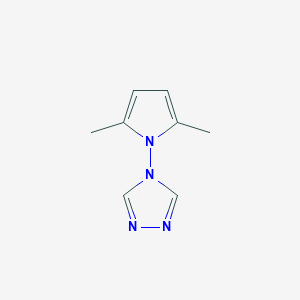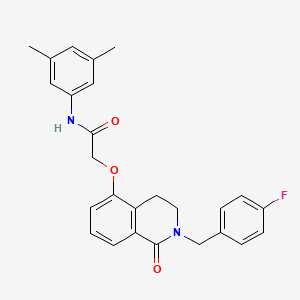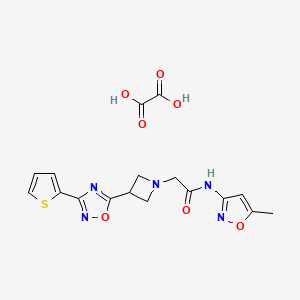
2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an imidazole ring, a nitrophenyl group, an ethylthio group, and a trifluoromethoxyphenyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is likely quite complex. The presence of an imidazole ring, a nitrophenyl group, an ethylthio group, and a trifluoromethoxyphenyl group suggests that the compound could have interesting electronic and steric properties .Aplicaciones Científicas De Investigación
H3-Receptor Histamine Antagonism
The compound is structurally related to a class of (phenoxyalkyl)imidazoles evaluated for H3-receptor histamine antagonism. This research investigates the potential of these compounds to inhibit histamine release from rat cerebral cortex synaptosomes and affect brain tele-methylhistamine levels in mice, showcasing their relevance in developing new drugs for histamine-related conditions (Ganellin et al., 1996).
Synthesis and Rearrangements
Imidazole compounds, including those with nitrophenyl groups, have been synthesized and studied for their ability to rearrange into imidazo[1,2-a]pyridines and indoles. This demonstrates their versatility in synthetic organic chemistry and potential in creating diverse chemical structures for various applications (Khalafy et al., 2002).
Cytochrome P-450 Inhibition
Research on phenyl ethyl and phenyl propyl imidazole-based compounds, including those with 4-nitrophenyl groups, has shown their activity as inhibitors against enzymes like human placental Aromatase and rat testicular 17 alpha-hydroxylase/17,20-lyase. These findings highlight the potential of these compounds in studying enzyme inhibition and their implications in drug development (Ahmed et al., 1995).
Magnetic and Photochromic Behavior
The structure and properties of metal phosphonates derived from imidazole compounds have been explored for their canted antiferromagnetism and slow relaxation behavior. This research contributes to the understanding of materials science, especially in the development of new magnetic materials (Cao et al., 2007).
Inhibition of Aldehyde Dehydrogenase
Nitroimidazole derivatives have been investigated for their inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This research offers insights into potential therapeutic applications for conditions related to alcohol consumption (Klink et al., 1985).
Estrogen Receptor Binding and COX Inhibition
Imidazole compounds have been synthesized and evaluated for their binding to the estrogen receptor and their cytotoxic effects as inhibitors of cyclooxygenase enzymes. This dual activity suggests their potential in cancer research and anti-inflammatory drug development (Wiglenda et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-ethylsulfanyl-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-2-28-17-22-11-16(12-4-3-5-14(10-12)24(25)26)23(17)13-6-8-15(9-7-13)27-18(19,20)21/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVXEPHLROLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)
![5-[(2-Ethylpiperidin-1-yl)methyl]-2-methylpyrazol-3-amine](/img/structure/B2580391.png)



![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)

